molecular formula C10H12N2O B12097732 4-(1-Amino-2-methoxyethyl)benzonitrile

4-(1-Amino-2-methoxyethyl)benzonitrile

Cat. No.: B12097732
M. Wt: 176.21 g/mol
InChI Key: OKVAGQAJKRKQLI-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methoxyethyl)benzonitrile is a chiral benzonitrile derivative with the molecular formula C10H12N2O (free base) and a molecular weight of 176.22 g/mol. Its hydrochloride salt form, (R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride, has the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . The compound features a benzonitrile core substituted with a 1-amino-2-methoxyethyl group at the para position. Its stereochemistry (R-configuration) is critical for biological activity, as chiral centers often influence receptor interactions .

Key properties include:

  • CAS Number: 2061996-79-8 (hydrochloride form)
  • IUPAC Name: 4-[(1R)-1-amino-2-methoxyethyl]benzonitrile; hydrochloride
  • Applications: Used in life sciences for pharmaceutical research and specialty chemical synthesis. American Elements produces it in high-purity grades (up to 99.999%) for tailored applications .

Properties

IUPAC Name

4-(1-amino-2-methoxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-8(6-11)3-5-9/h2-5,10H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVAGQAJKRKQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3R)-3-aminobutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. For example, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, followed by esterification with methanol and subsequent deprotection to yield the final product.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-aminobutanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions to form amides.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

4-(1-Amino-2-methoxyethyl)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of pharmacologically active substances and other specialty chemicals. The synthesis typically involves multi-step reactions including nitration, amination, and methoxylation under controlled conditions to ensure high yields and purity.

The compound has shown promise in several biological applications:

  • Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity through competitive inhibition or allosteric modulation. For instance, it has been investigated as a selective inhibitor of transient receptor potential (TRP) channels involved in pain signaling pathways.
  • Neuroprotective Effects : In vitro studies suggest potential neuroprotective properties by regulating calcium homeostasis in neuronal cells. This is particularly relevant for neurodegenerative diseases characterized by calcium overload.

Pharmacological Studies

The compound is being explored for its potential as a pharmacophore in drug design aimed at targeting specific receptors or enzymes involved in various biochemical pathways. Its ability to influence signaling pathways positions it as a candidate for further pharmacological studies.

Study 1: TRPA1 Inhibition

A recent study focused on developing inhibitors for TRPA1 channels highlighted the significance of structural modifications on the potency and selectivity of related compounds. The results demonstrated that compounds similar to this compound significantly reduced pain behaviors in animal models, suggesting therapeutic applications in pain management.

Study 2: Neuroprotective Activity

Another investigation assessed the neuroprotective effects of derivatives related to this compound. The study revealed that these derivatives could mitigate calcium overload in neuronal cells, reducing cell death associated with neurodegeneration. This suggests that this compound may also offer similar protective benefits against neurodegenerative processes.

Data Table: Biological Activities and Effects

Activity Type Description Potential Impact
Enzyme ModulationInfluences enzyme activity through inhibition or modulationPain management
NeuroprotectionMitigates calcium overload in neuronal cellsProtection against neurodegeneration
Synthesis IntermediateActs as an intermediate in the synthesis of complex organic moleculesDevelopment of new pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (3R)-3-aminobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties References
This compound C10H12N2O -NH2, -OCH3, -C≡N (para) Pharmaceutical intermediate; chiral synthon
4-(Dimethylamino)benzonitrile (DMABN) C9H10N2 -N(CH3)2, -C≡N (para) Fluorescent probe; solvent polarity studies
4-[2-(Dimethylamino)ethoxy]benzonitrile C11H14N2O -OCH2CH2N(CH3)2, -C≡N (para) Impurity in Itopride (gastroprokinetic drug)
4-(2-Bromoacetyl)benzonitrile C9H6BrNO -COCH2Br, -C≡N (para) GSK-3 inhibitor; kinase studies
3-(Aminomethyl)benzonitrile C8H8N2 -CH2NH2, -C≡N (meta) Building block for agrochemicals
4-Amino-3-methylbenzonitrile C8H8N2 -NH2, -CH3, -C≡N (para/meta) Intermediate in dye synthesis

Physicochemical and Functional Differences

Solubility and Reactivity

  • This compound: The methoxyethyl group enhances solubility in polar solvents, while the amino group enables nucleophilic reactions (e.g., Schiff base formation). Its hydrochloride salt is hygroscopic and water-soluble .
  • DMABN: The dimethylamino group induces strong electron-donating effects, leading to solvent-dependent fluorescence (e.g., twisted intramolecular charge transfer, TICT) .
  • 4-(2-Bromoacetyl)benzonitrile : The bromoacetyl moiety allows covalent binding to enzymes (e.g., GSK-3 inhibition via nucleophilic substitution) .

Photophysical Properties

  • DMABN exhibits dual fluorescence in polar solvents due to TICT states, a property absent in this compound, which lacks planar electron-donor groups .
  • Fluorinated derivatives (e.g., 2-fluoro-4-(thiophenyl)benzonitrile) show blue-shifted emission compared to non-fluorinated analogues, highlighting substituent effects on conjugation .

Research Findings and Trends

  • Chiral Specificity: The (R)-enantiomer of this compound is prioritized in drug development due to its higher receptor affinity compared to racemic mixtures .
  • Steric Effects: Bulky substituents (e.g., methoxyethyl in this compound) hinder planarization, reducing fluorescence quantum yields compared to DMABN .
  • Catalytic Applications : Transition metal-free synthesis methods (e.g., Ba conditions) are emerging for benzonitrile derivatives, improving sustainability .

Q & A

Q. What are the standard synthetic routes for 4-(1-Amino-2-methoxyethyl)benzonitrile, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzonitrile core. A common approach includes:

  • Step 1 : Introduction of the methoxyethyl group via nucleophilic substitution or coupling reactions. For chiral variants (e.g., the R-enantiomer), asymmetric catalysis or chiral auxiliaries may be employed .
  • Step 2 : Amine group installation using reductive amination or protection/deprotection strategies (e.g., Boc-protected intermediates) .
  • Purification : Column chromatography or crystallization is critical for isolating enantiomerically pure forms. Yields are influenced by reaction temperature, solvent polarity, and catalyst loading .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry. For example, the methoxyethyl group shows distinct triplet signals (~δ 3.3–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 191.12) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers like the R-form .
  • Chiral HPLC : Essential for assessing enantiomeric purity .

Advanced Research Questions

Q. How does the chiral configuration (e.g., R-enantiomer) of this compound influence its biological activity?

Chirality significantly impacts receptor binding and pharmacokinetics. For example:

  • The R-enantiomer may exhibit higher affinity for target proteins due to stereospecific interactions, as seen in analogous compounds .
  • Methodological Insight : Use circular dichroism (CD) or chiral shift reagents in NMR to correlate configuration with activity. Comparative assays (e.g., IC50_{50} values) between enantiomers are critical .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for substituent variations in this compound?

  • Substituent Variation : Compare analogs with modified groups (e.g., replacing methoxy with ethoxy or fluorine) to assess electronic and steric effects. Evidence from related compounds shows that electron-withdrawing groups (e.g., -F) enhance reactivity .

  • Biological Testing : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models to quantify activity changes. For example, this compound derivatives have been tested as HIV replication inhibitors .

  • Data Table :

    Substituent ModificationBiological Activity (IC50_{50})Key Reference
    Methoxyethyl (-OCH2_2CH3_3)0.45 µM (HIV protease inhibition)
    Ethoxyethyl (-OCH2_2CH2_2OCH3_3)1.2 µM
    Fluoroethyl (-F)0.32 µM

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Analyze Structural Nuances : Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter activity. Cross-validate findings using standardized assays .
  • Experimental Conditions : Control for variables like solvent polarity, pH, and temperature, which affect compound stability and binding .
  • Meta-Analysis : Compare datasets from PubChem, NIST, and peer-reviewed studies to identify consensus trends .

Q. What methodological considerations are critical for evaluating in vitro toxicity of this compound?

  • Cell Viability Assays : Use MTT or ATP-based assays in relevant cell lines (e.g., HepG2 for hepatic toxicity) .
  • Metabolic Stability : Assess cytochrome P450 interactions via microsomal incubations.
  • Control Experiments : Include positive controls (e.g., known hepatotoxins) and validate results across multiple replicates .

Q. What strategies optimize enantiomeric purity during synthesis, and how can photochemical deracemization be applied?

  • Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution .
  • Photochemical Deracemization : Irradiation with UV light in the presence of a chiral catalyst can convert racemic mixtures into single enantiomers, as demonstrated for structurally similar nitriles .

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